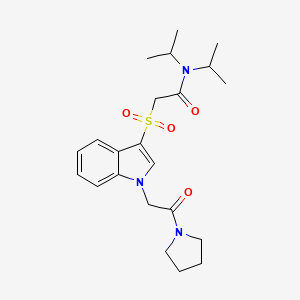
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves multiple steps, including indolization under Fischer conditions, amidification, and various coupling reactions (Menciu et al., 1999). These processes require precise control over reaction conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds structurally related to N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been elucidated using X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the arrangement of atoms within the molecule and its conformational dynamics in different states (Bandoli et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide include nucleophilic substitutions, cyclizations, and oxidations. These reactions are influenced by the compound's functional groups, which can undergo transformations under specific conditions, leading to the formation of new compounds with diverse biological and chemical properties (Costello et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. These properties can be determined through experimental measurements and are essential for predicting the compound's behavior in different environments (Bandoli et al., 1987).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under various conditions, are fundamental aspects of understanding the compound's functionality. Studies on related compounds have shown that the presence of specific functional groups can significantly affect these properties, thereby influencing the compound's potential applications (Costello et al., 1991).
Scientific Research Applications
Antiallergic Potential
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied for its antiallergic properties. For instance, Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, similar in structure, as novel antiallergic compounds. One of these compounds showed significant potency, being 406 times more effective than astemizole in inhibiting histamine release in guinea pig peritoneal mast cells (Menciu et al., 1999).
Antimicrobial Activity
Research has also explored the antimicrobial applications of compounds structurally similar to N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. For instance, Darwish et al. (2014) synthesized isoxazole-based heterocycles incorporating a sulfamoyl moiety, which demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014).
Tubulin Inhibition and Cancer Research
Knaack et al. (2001) described the synthesis and characterization of a potent tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), which shares structural similarities with N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. This compound was under preclinical development, indicating its potential in cancer research (Knaack et al., 2001).
Learning and Memory Facilitation
Research on compounds similar in structure to N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide includes the study of their effects on learning and memory. For instance, Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice, highlighting the potential neurological applications of these compounds (Li Ming-zhu, 2012).
properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16(2)25(17(3)4)22(27)15-30(28,29)20-13-24(19-10-6-5-9-18(19)20)14-21(26)23-11-7-8-12-23/h5-6,9-10,13,16-17H,7-8,11-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUVGCUPPZZMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

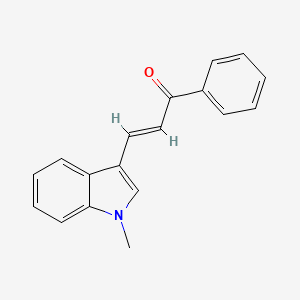
![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)
![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)


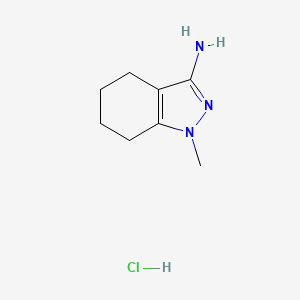
![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)
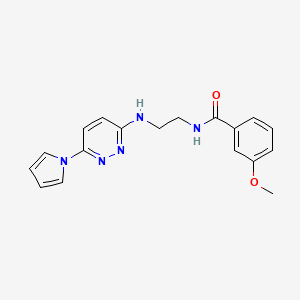
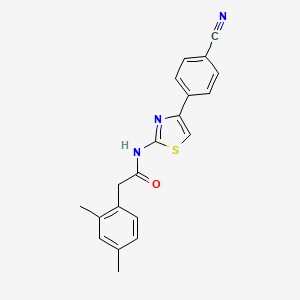

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
